2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] phosphate
Description
Properties
CAS No. |
97281-51-1 |
|---|---|
Molecular Formula |
C39H74NO8P |
Molecular Weight |
716.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11+,18-17+/t37-/m1/s1 |
InChI Key |
HBZNVZIRJWODIB-XUCLCSEISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphatidylethanolamine can be synthesized through various methods. One common approach involves the extraction from natural sources such as soybeans. The process typically includes solvent extraction, crystallization, and washing steps . The reaction conditions often involve the use of chloroform as a solvent and maintaining the temperature at -20°C to ensure stability .
Industrial Production Methods
Industrial production of phosphatidylethanolamine involves large-scale extraction from soybeans. The process includes solvent extraction, followed by purification steps such as crystallization and washing to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert oxidized phosphatidylethanolamine back to its reduced form.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include oxidized phosphatidylethanolamine, reduced phosphatidylethanolamine, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Phosphatidylethanolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study membrane dynamics and interactions.
Biology: It plays a role in cell signaling, membrane fusion, and apoptosis.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the formulation of liposomes for drug delivery and as an emulsifier in food products.
Mechanism of Action
Phosphatidylethanolamine exerts its effects through various molecular targets and pathways. It is involved in the formation of lipid bilayers, which are essential for cellular membrane integrity. It also participates in cell signaling pathways by acting as a precursor for bioactive molecules like phosphatidic acid .
Comparison with Similar Compounds
Similar Compounds
- Phosphatidylcholine
- Phosphatidylserine
- Phosphatidylinositol
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
